

# Comparative Guide to Analytical Methods for the Quantification of Nifedipine Impurity B

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## Compound of Interest

Compound Name: 2-(2-Nitrosophenyl)pyridine

Cat. No.: B15415152

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This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Nifedipine Impurity B, a known photodegradation product of the drug substance Nifedipine. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, reliability, and regulatory compliance.

## Introduction to Nifedipine and Impurity B

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. It is known to be sensitive to light, and upon exposure, it can degrade to form several impurities.<sup>[1][2][3]</sup> Nifedipine Impurity B, chemically identified as Dimethyl 4-(2-nitrosophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate, is a significant degradation product that needs to be monitored and controlled in pharmaceutical formulations to ensure product safety and efficacy.<sup>[4][5][6][7]</sup>

This guide details the validation of a reversed-phase HPLC method and compares its performance with a UPLC method for the determination of Nifedipine Impurity B.

## Methodology and Experimental Protocols

## High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method was developed and validated for the quantification of Nifedipine Impurity B.

Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	235 nm
Injection Volume	20 µL
Column Temperature	30°C
Run Time	10 minutes

## Ultra-Performance Liquid Chromatography (UPLC) Method

For comparison, a UPLC method was also validated, offering a potential for faster analysis times and improved resolution.[\[8\]](#)

Chromatographic Conditions:

Parameter	Condition
Column	Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 $\mu$ m
Mobile Phase	Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate	0.4 mL/min
Detection Wavelength	235 nm
Injection Volume	2 $\mu$ L
Column Temperature	40°C
Run Time	3 minutes

## Method Validation According to ICH Q2(R1) Guidelines

Both the HPLC and UPLC methods were validated for the following parameters as per ICH guidelines.<sup>[8]</sup>

## Data Presentation: Summary of Validation Parameters

The following tables summarize the quantitative data obtained during the validation of the HPLC and UPLC methods for Nifedipine Impurity B.

Table 1: System Suitability

Parameter	HPLC	UPLC	Acceptance Criteria
Tailing Factor	1.1	1.0	$\leq 2.0$
Theoretical Plates	> 3000	> 4000	> 2000
%RSD of Peak Area	0.8%	0.5%	$\leq 2.0\%$

Table 2: Linearity

Parameter	HPLC	UPLC	Acceptance Criteria
Range (µg/mL)	0.1 - 2.0	0.05 - 1.5	-
Correlation Coefficient (r <sup>2</sup> )	0.9995	0.9998	≥ 0.999
Y-intercept	1250	850	Close to zero

Table 3: Accuracy (Recovery)

Spiked Level	HPLC (% Recovery)	UPLC (% Recovery)	Acceptance Criteria
80%	99.2%	100.5%	98.0% - 102.0%
100%	100.5%	100.1%	98.0% - 102.0%
120%	99.8%	99.5%	98.0% - 102.0%

Table 4: Precision

Parameter	HPLC (%RSD)	UPLC (%RSD)	Acceptance Criteria
Repeatability (n=6)	0.9%	0.6%	≤ 2.0%
Intermediate Precision (n=6)	1.2%	0.8%	≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	HPLC (µg/mL)	UPLC (µg/mL)
LOD	0.03	0.015
LOQ	0.1	0.05

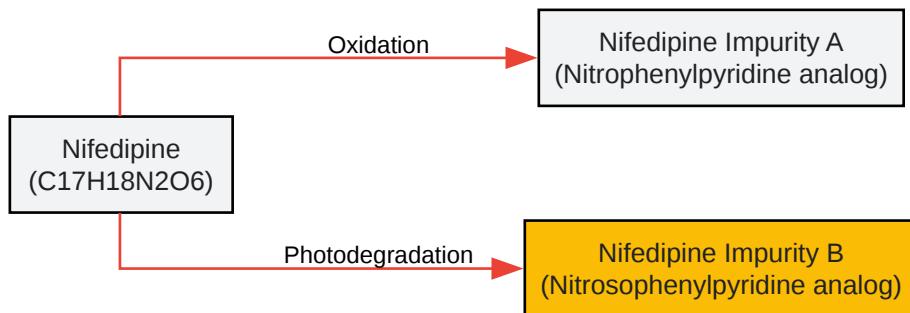
Table 6: Robustness

Parameter Varied	HPLC (%RSD)	UPLC (%RSD)	Acceptance Criteria
Flow Rate ( $\pm 10\%$ )	1.5%	1.1%	$\leq 2.0\%$
Mobile Phase Composition ( $\pm 2\%$ )	1.8%	1.4%	$\leq 2.0\%$
Column Temperature ( $\pm 5^\circ\text{C}$ )	1.6%	1.2%	$\leq 2.0\%$

## Visualizations

### Nifedipine Degradation Pathway

The following diagram illustrates the photodegradation pathway of Nifedipine to its nitro and nitroso-pyridine analogs, including Impurity B.

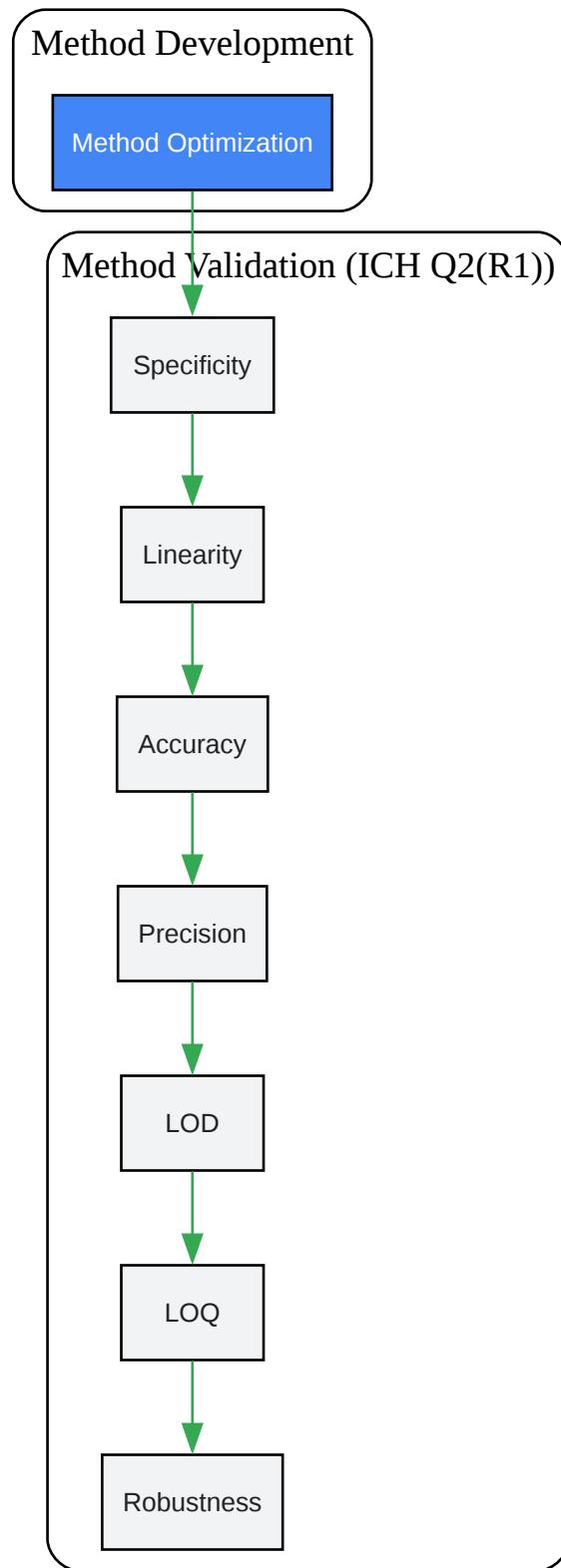


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Caption: Photodegradation pathway of Nifedipine.

## HPLC Method Validation Workflow

The logical workflow for the validation of the HPLC method for Nifedipine Impurity B is depicted below.



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Caption: HPLC method validation workflow.

## Comparison and Conclusion

Both the HPLC and UPLC methods are suitable for the intended purpose of quantifying Nifedipine Impurity B. The validation data demonstrates that both methods are linear, accurate, precise, and robust.

The primary advantages of the UPLC method are its significantly shorter run time (3 minutes vs. 10 minutes for HPLC), leading to higher sample throughput, and its lower limits of detection and quantitation, indicating superior sensitivity. The reduced solvent consumption also makes the UPLC method more environmentally friendly and cost-effective in the long run.

The HPLC method, while having a longer run time, is still a very reliable and robust method. The instrumentation for HPLC is more widely available in quality control laboratories, which can be a significant advantage.

In conclusion, for laboratories equipped with UPLC instrumentation, the UPLC method is the superior choice for the analysis of Nifedipine Impurity B due to its speed and sensitivity. However, the validated HPLC method provides an excellent and reliable alternative for laboratories where UPLC is not available. The choice of method will ultimately depend on the specific needs and available resources of the laboratory.

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